molecular formula C12H16O3 B177056 5-(4-Methoxyphenyl)pentanoic acid CAS No. 7508-04-5

5-(4-Methoxyphenyl)pentanoic acid

Cat. No. B177056
CAS RN: 7508-04-5
M. Wt: 208.25 g/mol
InChI Key: BGPOHJSGSYVQSU-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)pentanoic acid is a chemical compound with the linear formula C12H16O3 . It has a molecular weight of 208.26 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 5-(4-Methoxyphenyl)pentanoic acid is represented by the linear formula C12H16O3 . This indicates that the molecule is composed of 12 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

5-(4-Methoxyphenyl)pentanoic acid has a molecular weight of 208.25400 and a density of 1.093g/cm3 . It has a boiling point of 371.5ºC at 760 mmHg . The molecular formula of this compound is C12H16O3 .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of ONO-LB-457

    A study describes the synthesis of a potent leukotriene B4 receptor antagonist, ONO-LB-457, which contains 5-(4-Methoxyphenyl)pentanoic acid as a core structure. This compound is significant for its role in inhibiting aggregation, chemotaxis, and leukotriene B4-induced human neutrophil degranulation (Hamri et al., 2021).

  • Linkers for Solid Phase Synthesis

    Another research discusses the use of 5-(4-Methoxyphenyl)pentanoic acid derivatives as linkers for solid phase synthesis. These compounds demonstrate higher acid stability than standard trityl resins, showcasing their utility in the synthesis of complex molecules (Bleicher et al., 2000).

X-Ray Imaging Applications

  • Radiopaque Compound for X-Ray Imaging: A compound related to 5-(4-Methoxyphenyl)pentanoic acid, specifically 4,4-bis(4-hydroxy-3,5-diiodophenyl)pentanoic acid, was synthesized and evaluated for its potential in X-ray imaging. This study demonstrated its significant radiopacity and noncytotoxic properties, suggesting its potential use in clinical X-ray imaging applications (Gopan et al., 2021).

Spectroscopic and Structural Evaluations

  • Nonlinear Optical Properties: A compound containing a moiety similar to 5-(4-Methoxyphenyl)pentanoic acid was analyzed for its nonlinear optical activity. The study provided insights into the crystal packing and spectroscopic properties of these types of compounds, contributing to the understanding of their optical applications (Tamer et al., 2015).

Corrosion Inhibition

  • Corrosion Control in Steel: A derivative of 5-(4-Methoxyphenyl)pentanoic acid was studied for its role in inhibiting corrosion of mild steel in acidic environments. This research highlights the compound's potential as a mixed inhibitor for industrial applications (Bentiss et al., 2009).

Chemical Synthesis and Applications

  • Synthesis of Functional Polymers

    Initiators derived from 5-(4-Methoxyphenyl)pentanoic acid were used for the synthesis of functional polymers. These polymers have potential applications in drug delivery and tissue engineering, demonstrating the versatility of 5-(4-Methoxyphenyl)pentanoic acid in polymer chemistry (Sane et al., 2013).

  • Synthesis of Novel Diacids

    Research focusing on the synthesis of novel diacids, including derivatives of 5-(4-Methoxyphenyl)pentanoic acid, explores their potential applications in various chemical processes. These diacids could be significant in creating new materials and chemical intermediates (Zhang, 2004).

properties

IUPAC Name

5-(4-methoxyphenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-15-11-8-6-10(7-9-11)4-2-3-5-12(13)14/h6-9H,2-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPOHJSGSYVQSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10322523
Record name 5-(4-methoxyphenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10322523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methoxyphenyl)pentanoic acid

CAS RN

7508-04-5
Record name 7508-04-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401464
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(4-methoxyphenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10322523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-(4-methoxyphenyl)-5-oxopentanoic acid (8) (11.5 g) from the previous step was dissolved in ethyl alcohol (150 mL) and acetic acid (50 mL), 10% palladium-activated carbon (1.2 g) was added, then stirred overnight in hydrogen atmosphere at room temperature. After filtration and vacuum concentration, the above-identified compound was obtained as a colorless solid (10.7 g, yield 99%).
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
1.2 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
MH Chen, SS Chang, B Dong, LY Yu, YX Wu… - RSC …, 2018 - pubs.rsc.org
Ahmpatinin iBu (1) and statinin iBu (2), two new linear peptides, a novel pyrrolidine derivative, (−)-(S)-2-[3-(6-methylheptanamido)-2-oxopyrrolidin-1-yl] acetic acid (3), and three known …
Number of citations: 15 pubs.rsc.org
C Hoeger, J Porter, J Boublik, J Rivier - Journal of Chromatography A, 1989 - Elsevier
The preparation of “Nal—Glu” antagonist (Ac—d-Nal—d-Cpa—d-Pal—Ser—Arg—d-2-amino-5-oxo-5-(4-methoxyphenyl)pentanoic acid—Leu—Arg—Pro—d-Ala—NH 2 ) was …
Number of citations: 11 www.sciencedirect.com
K Hashimoto, M Sakai, T Okuno… - Chemical …, 1996 - pubs.rsc.org
Alternariolide (AM-toxin) is synthesized in 44% overall yield from L-2-amino-5-(4-methoxyphenyl)pentanoic acid; D-β-phenylselenoalanine is used as the dehydroalanine precursor. …
Number of citations: 31 pubs.rsc.org
C Hoeger, P Theobald, J Porter, C Miller, D Kirby… - Methods in …, 1991 - Elsevier
Publisher Summary This chapter discusses large-scale synthesis of gonadotropin-releasing hormone antagonists for clinical investigations. Once a new peptide has been discovered …
Number of citations: 4 www.sciencedirect.com
K Hashimoto, H Kawaguchi, M Sakai, T Okuno… - Synlett, 1997 - thieme-connect.com
A new fluorescent amino acid, L-2-amino-5-(10-methoxy-9-anthryl) pentanoic acid (L-Amap, 3) was synthesized and incorporated into alternariolide instead of L-Amp (L-2-amino-5-(4-…
Number of citations: 8 www.thieme-connect.com
A Plaza, CA Bewley - The Journal of organic chemistry, 2006 - ACS Publications
Seven new depsipeptides, termed largamides A−G (1−7), and one new cyclic peptide, largamide H (8), have been isolated from the marine cyanobacterium Oscillatoria sp. Their …
Number of citations: 102 pubs.acs.org
MC Estévez, M Kreuzer… - … science & technology, 2006 - ACS Publications
The development of an enzyme-linked immunosorbent assay (ELISA) for the detection of technical nonylphenol (NP) is reported. The preparation of specific antibodies has been …
Number of citations: 52 pubs.acs.org
WHA Majid, T Richardson, S Holder, D Lacey - Thin Solid Films, 1994 - Elsevier
A family of cyclic polysiloxanes, of general structure ((CH 3 )Si(X)O) 4 , substituted at position X with either aliphatic acid or aromatic acid side-chains has been synthesized and …
Number of citations: 10 www.sciencedirect.com
CD Kay, MN Clifford, P Mena… - … American journal of …, 2020 - academic.oup.com
There is a lack of focus on the protective health effects of phytochemicals in dietary guidelines. Although a number of chemical libraries and databases contain dietary phytochemicals …
Number of citations: 72 academic.oup.com
D Kirby, J Rivier - Neuropeptide Technology: Synthesis, Assay …, 2013 - books.google.com
Advances in methods for the isolation and identification of new and novel neuropeptides by both “classic” chemical and the newer molecular biological techniques have aided in the …
Number of citations: 0 books.google.com

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